

troubleshooting poor crystallization of Acetamidinium perovskite films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetamidinium

Cat. No.: B1228376

[Get Quote](#)

Technical Support Center: Acetamidinium Perovskite Films

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization of **acetamidinium** (FA)-based perovskite films.

Troubleshooting Guides (FAQs)

This section addresses specific issues researchers may face, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my acetamidinium perovskite film yellow instead of the expected dark brown/black color?

Answer:

A yellow film indicates the formation of the undesirable non-photoactive hexagonal δ -phase (delta-phase) of FAPbI_3 instead of the desired photoactive black trigonal α -phase (alpha-phase). The α -phase is thermodynamically unstable at room temperature and can readily transition to the δ -phase.^{[1][2][3]}

Potential Causes & Solutions:

- **Intrinsic Phase Instability:** The formamidinium cation (FA^+) is slightly too large for the ideal perovskite structure, leading to lattice strain and instability.[3]
 - **Solution 1: Compositional Engineering:** Introduce smaller cations like Methylammonium (MA^+), Cesium (Cs^+), or Rubidium (Rb^+) into the precursor solution.[2] This alloying strategy helps stabilize the photoactive α -phase.[2][3] For example, incorporating Cs^+ can suppress the formation of the yellow δ -phase.[2]
 - **Solution 2: Anion Engineering:** Partially substituting iodide (I^-) with bromide (Br^-) can also improve phase stability.[2]
- **Incomplete Reaction or Conversion:** The conversion from precursor materials to the perovskite phase might be incomplete.
 - **Solution: Optimized Annealing:** Ensure the annealing temperature and time are appropriate. For FAPbI_3 , annealing is typically performed around 150°C .[4] Prolonged or gradient annealing can sometimes improve conversion and phase purity.[4]
- **Environmental Factors:** Exposure to humidity during processing can trigger the phase transition.[2]
 - **Solution: Controlled Environment:** Process films in a nitrogen-filled glovebox with low humidity levels. However, some studies suggest that a controlled amount of moisture during annealing can sometimes be beneficial for defect healing.[5]

Question 2: My film has pinholes and does not fully cover the substrate. What can I do?

Answer:

Pinholes and poor surface coverage are common morphological defects that can create electrical shorts in the final solar cell device. These issues typically arise from rapid and uncontrolled crystallization of the perovskite film.

Potential Causes & Solutions:

- **Rapid Solvent Evaporation:** If the solvent evaporates too quickly during spin-coating, the crystals don't have enough time to form a dense, uniform layer.
 - **Solution 1: Solvent Engineering:** Use a mixture of solvents with different boiling points and polarities.^[6] For example, adding a high-boiling-point solvent like N-Methyl-2-pyrrolidone (NMP) to a primary solvent like DMF can slow down evaporation, extend the processing window, and facilitate better crystal growth during annealing.^{[6][7][8]}
 - **Solution 2: Anti-Solvent Dripping:** This is a widely used technique to induce rapid, uniform nucleation. By dripping a non-polar "anti-solvent" (like chlorobenzene or toluene) onto the spinning substrate during the spin-coating process, you can quickly create a supersaturated precursor film, leading to a high density of crystal nuclei and thus a more uniform film.^[9]
- **Poor Wettability:** The precursor solution may not wet the substrate surface evenly.
 - **Solution: Substrate Surface Treatment:** Ensure the substrate is impeccably clean. Plasma treatment or UV-ozone cleaning of the substrate before perovskite deposition can improve surface wettability.

Question 3: The perovskite grains in my film are small and non-uniform. How can I increase the grain size?

Answer:

Small, non-uniform grains lead to a high density of grain boundaries, which act as sites for charge carrier recombination, ultimately lowering device efficiency.^[10] Achieving large, uniform grains is critical for high-performance devices.

Potential Causes & Solutions:

- **Uncontrolled Nucleation and Growth:** The crystallization process is a balance between nucleation (forming new crystals) and growth (enlarging existing crystals). If nucleation is too fast and growth is too slow, you get many small grains.
 - **Solution 1: Additive Engineering:** Introducing specific additives to the precursor solution is a powerful way to modulate crystallization kinetics.^{[10][11]} Lewis base additives like

DMSO or urea can form intermediate complexes with PbI_2 , slowing down the initial reaction and promoting the growth of larger grains.^[6] Other additives, like methylenediammonium dichloride (MDACl_2) or orotic acid, can also regulate crystal growth and passivate defects.^{[12][13]}

- **Solution 2: Post-Annealing Treatments:** After the initial thermal annealing, a secondary treatment can promote grain growth. This can include solvent annealing (exposing the film to solvent vapor) or treatment with specific chemical vapors like methylamine, which can reduce impurities at grain boundaries and promote continuity between grains.^[14]

Table 1: Summary of Common Additives and Their Functions

Additive Category	Example(s)	Primary Function(s)	Reference(s)
Cations/Salts	Cs^+ , Rb^+ , MA^+ , MACl	Stabilize α -phase, reduce lattice strain	^{[2][3]}
Lewis Bases	DMSO, NMP, Urea	Form intermediate phases, slow crystallization, enlarge grains	^[6]
Organic Molecules	Orotic Acid, PCH	Regulate crystallization, passivate defects	^{[12][15]}
Ammonium Salts	MDACl_2	Enhance phase stability, passivate defects	^[13]

Question 4: Despite a visually good film, my device performance is low and shows significant hysteresis. Why?

Answer:

Low performance and J-V curve hysteresis, even with a uniform and dark film, often point to a high density of electronic defects within the perovskite bulk or at its interfaces.^{[16][17]} These

defects act as traps for charge carriers, leading to non-radiative recombination.

Potential Causes & Solutions:

- Point Defects: The crystallization process can leave behind defects such as ion vacancies (especially iodide vacancies), interstitials, and anti-site defects.[\[16\]](#)[\[17\]](#)[\[18\]](#)
 - Solution 1: Defect Passivation with Additives: Many additives serve a dual role of controlling crystallization and passivating defects. Molecules with functional groups like carboxyl or amine groups can coordinate with undercoordinated Pb^{2+} ions or form hydrogen bonds with halides, neutralizing these defect sites.[\[12\]](#)[\[15\]](#) For example, 1H-Pyrazole-1-carboximidamide hydrochloride (PCH) can effectively passivate positively charged iodine vacancies.[\[15\]](#)
 - Solution 2: Surface Treatment: After the film is formed, a post-treatment step involving spinning a solution of a passivating agent (e.g., 1,3-diaminopropane (DAP)) can heal surface defects.[\[19\]](#)
- Interface Defects: Defects are often concentrated at the interfaces between the perovskite layer and the charge transport layers (ETL/HTL), hindering charge extraction.[\[20\]](#)
 - Solution: Interfacial Engineering: Introduce a thin passivation layer at the buried interface before depositing the perovskite. This can reduce interfacial recombination and improve charge transport.[\[20\]](#) A post-annealing step after depositing the top contact layer (e.g., C60) can also help reduce trap density at the perovskite/ETL interface.[\[19\]](#)

Visualized Workflows and Mechanisms

Troubleshooting Crystallization Issues

```
// Nodes start [label="Observe Poor\nPerovskite Film Quality", fillcolor="#FBBC05",  
fontcolor="#202124"];
```

```
// Problems p1 [label="Problem:\nYellowish Film\n(\delta-phase)", shape=diamond, style=filled,  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="Problem:\nPinholes / Poor\nCoverage",  
shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3
```

```
[label="Problem:\nSmall Grains", shape=diamond, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Causes c1 [label="Cause:\nPhase Instability", fillcolor="#F1F3F4", fontcolor="#202124"]; c2
[label="Cause:\nRapid / Uncontrolled\nCrystallization", fillcolor="#F1F3F4",
fontcolor="#202124"]; c3 [label="Cause:\nHigh Nucleation Rate,\nSlow Growth",
fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions s1 [label="Solution:\n- Cation/Anion Engineering\n- Optimize Annealing",
shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Solution:\n-
Solvent Engineering\n- Anti-Solvent Dripping", shape=box, style=filled, fillcolor="#34A853",
fontcolor="#FFFFFF"]; s3 [label="Solution:\n- Additive Engineering\n- Post-Annealing
Treatment", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {p1, p2, p3} [style=solid]; p1 -> c1; p2 -> c2; p3 -> c3; c1 -> s1; c2 -> s2;
c3 -> s3; } } Caption: Troubleshooting workflow for common FA-perovskite film issues.
```

Additive-Controlled Crystallization

Experimental Protocols

Protocol 1: One-Step Spin-Coating with Anti-Solvent Treatment

This protocol describes a common method for depositing FA-based perovskite films. Caution: Perform all steps in an inert atmosphere (e.g., a nitrogen-filled glovebox).

1. Precursor Solution Preparation:

- Prepare a 1.2 M precursor solution of FAPbI_3 with desired compositional modifications (e.g., with CsI and MABr).
- A typical solvent system is a mixture of DMF and DMSO, often in a 4:1 volume ratio.^[6]
- Dissolve the perovskite precursor salts in the solvent mixture. If using additives, add them at this stage.
- Stir the solution on a hotplate at $\sim 60^\circ\text{C}$ for at least 2 hours until all solids are fully dissolved.

- Before use, filter the solution through a 0.22 μm PTFE syringe filter.

2. Substrate Preparation:

- Ensure the substrate (e.g., ITO/glass with a hole-transport layer) is cleaned thoroughly.
- Pre-heat the substrate on a hotplate at $\sim 100\text{ }^{\circ}\text{C}$ for 10 minutes just before spin-coating to improve wettability and promote uniform film formation.[\[21\]](#)

3. Spin-Coating and Anti-Solvent Dripping:

- Transfer the pre-heated substrate to the spin-coater.
- Dispense $\sim 40\text{-}60\text{ }\mu\text{L}$ of the filtered precursor solution onto the center of the substrate.
- Start the spin-coating program. A typical two-step program is:
 - Step 1: 1000 rpm for 10 seconds (for solution spreading).
 - Step 2: 4000-6000 rpm for 30 seconds (for film thinning).
- Crucial Step: During the second step (e.g., at 15 seconds into the step), rapidly dispense $\sim 100\text{-}150\text{ }\mu\text{L}$ of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.[\[9\]](#) The film should instantly change color from yellow to dark brown.[\[9\]](#)

4. Annealing:

- Immediately transfer the substrate to a hotplate pre-heated to the desired annealing temperature (typically $150\text{ }^{\circ}\text{C}$ for FA-based perovskites).[\[4\]](#)
- Anneal for 10-30 minutes. The optimal time depends on the exact composition and desired grain size.
- After annealing, allow the film to cool down to room temperature before proceeding with the deposition of the next layer.

Table 2: Example Solvent Engineering Systems

Primary Solvent(s)	High Boiling Point Additive	Purpose	Reference(s)
DMF / DMSO	NMP	Extends processing window, facilitates crystal growth	[7][8]
DMF	-	Standard, fast evaporation	[6]
2-propanol / Methanol	-	Used in two-step deposition for FABr solution to control diffusion and crystallization	[22][23]
2-Methoxyethanol (2ME) / DMF	NMP	Ternary system to fine-tune volatility and coordination for large-area films	[7]

Protocol 2: Post-Deposition Thermal Annealing

Thermal annealing is a critical step that drives crystallization, removes residual solvent, and determines the final morphology and electronic properties of the film.

1. Preparation:

- Ensure the hotplate inside the glovebox is stable at the target temperature (e.g., 150 °C). It is crucial to have a calibrated and uniform hotplate surface.
- Prepare a clean, flat surface for cooling the sample post-annealing (e.g., a metal block).

2. Annealing Process:

- Immediately after the spin-coating and anti-solvent dripping steps are complete, transfer the substrate directly onto the pre-heated hotplate. A swift transfer minimizes uncontrolled crystallization at room temperature.

- The annealing time is a critical parameter. For many FA-based compositions, a duration of 10-30 minutes at 150 °C is a good starting point.^[4]
 - Shorter times may result in incomplete solvent removal and small grains.
 - Longer times can promote grain growth, but excessive annealing can lead to perovskite decomposition.^[4]

3. Gradient and Two-Step Annealing (Advanced Methods):

- Gradient Annealing: Instead of placing the film directly at the final temperature, start at a lower temperature (e.g., 65-100 °C) for a few minutes to slowly remove the solvent before ramping up to the final crystallization temperature. This can slow the crystallization rate, leading to better film quality.^[4]
- Two-Step Annealing: Anneal at an intermediate temperature (e.g., 100 °C) for a short period before moving to a higher temperature (150 °C).

4. Cooling:

- After the specified annealing time, remove the substrate from the hotplate and place it on the cooling block. Allow it to cool completely to room temperature before depositing subsequent layers. Rapid cooling can sometimes quench desired crystal structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [[researchgate.net](#)]
- 2. [mdpi.com](#) [[mdpi.com](#)]
- 3. [2024.sci-hub.se](#) [[2024.sci-hub.se](#)]
- 4. [mdpi.com](#) [[mdpi.com](#)]
- 5. [researchgate.net](#) [[researchgate.net](#)]

- 6. researchgate.net [researchgate.net]
- 7. Solvent Engineering for Scalable Fabrication of High-Quality Formamidinium Cesium-Based Perovskite Films Toward Highly Efficient and Stable Solar Modules | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell [sciltp.com]
- 11. Revealing Collaborative Effects of Binary Additives on Regulating Precursor Crystallization Toward Highly Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-annealing of MAPbI₃ perovskite films with methylamine for efficient perovskite solar cells - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Review of defect engineering in perovskites for photovoltaic application - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00194B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. arxiv.org [arxiv.org]
- 20. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Post-hot-cast annealing deposition of perovskite films with infused multifunctional organic molecules to enhance the performance of large-area light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [troubleshooting poor crystallization of Acetamidinium perovskite films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228376#troubleshooting-poor-crystallization-of-acetamidinium-perovskite-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com